- Synthesis and bioactivity research of glycine hydrazides derivatives, Nongyaoxue Xuebao, 2008, 10(2), 151-155
Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)
92973-24-5 structure
Product Name:5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Numero CAS:92973-24-5
MF:C12H7F3O3
MW:256.177394151688
MDL:MFCD02602847
CID:801078
PubChem ID:647499
Update Time:2025-06-15
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-
- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)
- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid
- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
- EN300-109243
- CS-0095183
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%
- SR-01000363008-1
- SB61061
- PD037053
- Q27096978
- VS-01350
- CHEMBL200377
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic
- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid
- 92973-24-5
- HMS3604L03
- MFCD02602847
- IJPNRBZMRINMMR-UHFFFAOYSA-N
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;
- BBL003481
- PD005490
- 2evc
- AKOS000109200
- BDBM50175443
- DB07759
- NS00068266
- DB-349790
- G86129
- DTXSID40349440
- HMS2494F03
- Z57727924
- STK055280
- SMR000011380
- SCHEMBL376111
- SR-01000363008
- KUC100872N
- MLS000032257
- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid
-
- MDL: MFCD02602847
- Inchi: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
- Chiave InChI: IJPNRBZMRINMMR-UHFFFAOYSA-N
- Sorrisi: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O
Proprietà calcolate
- Massa esatta: 256.03472857g/mol
- Massa monoisotopica: 256.03472857g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 316
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 50.4Ų
Proprietà sperimentali
- Colore/forma: solido
- Densità: 1.395
- Punto di fusione: 163-167 °C (lit.)
- Punto di ebollizione: 372.9°C at 760 mmHg
- Punto di infiammabilità: 179.3°C
- Indice di rifrazione: 1.511
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H301-H315-H317-H319-H335
- Dichiarazione di avvertimento: P261-P280-P301+P310-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 25-36/37/38-43
- Istruzioni di sicurezza: 26-36/37
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118834-5g |
5-(2-(Trifluoromethyl)phenyl)furan-2-carboxylic acid |
92973-24-5 | 95% | 5g |
$177.48 | 2023-08-31 | |
| Chemenu | CM196179-10g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 10g |
$338 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 645540-1G |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid |
92973-24-5 | 97% | 1G |
402.14 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 645540-5G |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid |
92973-24-5 | 97% | 5G |
1515.06 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |
92973-24-5 | 97% | 1g |
¥515.70 | 2022-08-31 | |
| abcr | AB371997-1 g |
5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |
92973-24-5 | 1 g |
€239.50 | 2023-07-19 | ||
| TRC | T791805-1g |
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |
92973-24-5 | 1g |
$ 165.00 | 2022-06-02 | ||
| TRC | T791805-10g |
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |
92973-24-5 | 10g |
$ 1200.00 | 2023-09-05 | ||
| Chemenu | CM196179-1g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM196179-5g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 5g |
$*** | 2023-05-29 |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Cupric chloride
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Catalysts: Cupric chloride
1.2 Catalysts: Cupric chloride
Riferimento
- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides, Youji Huaxue, 2008, 28(5), 865-869
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity, Journal of Medicinal Chemistry, 2022, 65(1), 734-746
Metodo di produzione 4
Condizioni di reazione
Riferimento
- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, Russian Journal of Organic Chemistry, 2009, 45(4), 541-550
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities, Chemistry - An Asian Journal, 2013, 8(2), 400-409
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O)
Riferimento
- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids, Chemicke Zvesti, 1984, 38(4), 507-13
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Riferimento
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
Riferimento
- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes, ChemMedChem, 2012, 7(6), 1020-1030
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Riferimento
- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
Riferimento
- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety, Pharma Chemica, 2016, 8(2), 1-9
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
Riferimento
- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents, Phosphorus, 2007, 182(5), 1083-1091
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Riferimento
- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials
- Furancarboxylic acid
- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde
- o-Trifluoromethylphenylboronic Acid
- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-
- 5-Bromofuran-2-carboxylic acid
- 2-Furoic acid
- NA
- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Numero d'ordine:A948882
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 16:02
Prezzo ($):178.0
Email:sales@amadischem.com
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Purezza:99%
Quantità:5g
Prezzo ($):178.0